molecular formula C6H7NO3 B091604 Methyl 3-methylisoxazole-5-carboxylate CAS No. 1004-96-2

Methyl 3-methylisoxazole-5-carboxylate

Cat. No. B091604
CAS RN: 1004-96-2
M. Wt: 141.12 g/mol
InChI Key: MBRNUSBFRMCWIZ-UHFFFAOYSA-N
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Description

Methyl 3-methylisoxazole-5-carboxylate (MIC) is a compound that has been studied for its potential in various chemical reactions and biological activities. It has been identified as a potent inhibitor of lipolysis, showing significant effects in reducing plasma free fatty acids in animal models. However, resistance to its antilipolytic effects can develop with repeated administration .

Synthesis Analysis

The synthesis of derivatives related to MIC has been explored through various strategies. One approach involves the synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, which includes a domino process involving reductive isoxazole ring-opening and cyclization . Another method includes the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction with pyridinium ylides . Additionally, the synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through domino isoxazole-isoxazole isomerization . A high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates has also been developed, demonstrating the versatility of MIC-related compounds .

Molecular Structure Analysis

The molecular structure of MIC and its derivatives can be complex, with the potential for tautomerism as observed in 5-hydroxyisoxazoles and isoxazol-5-ones . The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized isoxazoles, indicating the structural diversity achievable with MIC-related compounds .

Chemical Reactions Analysis

MIC and its derivatives participate in various chemical reactions. For instance, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to the synthesis of precursors for further functionalization . The one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles demonstrates the reactivity of MIC in forming diverse heterocyclic compounds . Selective nucleophilic chemistry has been employed in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, showcasing the versatility of MIC in library synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of MIC and its derivatives are influenced by their molecular structure. The basicity and acidity of these compounds can vary, as seen in the comparison of isoxazol-5-ones with carboxylic acids . The resistance to antilipolytic agents like MIC can be linked to changes in the basal release of free fatty acids from adipose tissue, which may be related to the compound's physical properties and interaction with biological systems .

Scientific Research Applications

  • Thermal Isomerization and Mass Spectra Analysis : Research on the mass spectra of derivatives of 3-aryl-5-methylisoxazole-4-carboxylic acid, a related compound, has observed thermal isomerization of the isoxazole ring. This study helps in understanding the thermal behavior and mass spectral characteristics of isoxazole compounds (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

  • Synthesis of Isoxazole Derivatives : A study focused on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, highlighting the versatility of isoxazole compounds in chemical synthesis (Martins et al., 2002).

  • Bromination of Isoxazole Compounds : Insights into the bromination process of 3-aryl-5-methyl-isoxazole-4-carboxylate have been studied, demonstrating the potential of these compounds as precursors for other chemical entities (Roy, Rajaraman, & Batra, 2004).

  • Pd-Catalyzed C-H Bond Activation : The use of 5-methylisoxazole-3-carboxamide for Pd-catalyzed C-H bond activation in the synthesis of various γ-substituted non-natural amino acids has been explored, showcasing the application in organic synthesis (Pasunooti et al., 2015).

  • Immunological Activity : The immunological activity of certain 5-amino-3-methylisoxazole-4-carboxylic acid derivatives has been investigated, revealing their potential in immunotherapy (Ryng et al., 1999).

  • Effects on Metabolism : Studies on the effects of 5-Carboxy-3-Methylisoxazole on carbohydrate and fat metabolism, indicating its potential application in metabolic research (Dulin & Gerritsen, 1966).

  • QSAR Studies and Immunological Activity : Research into the immunological activity and quantitative structure-activity relationship (QSAR) studies of certain isoxazole derivatives has been conducted, providing insights into their biological properties (Ryng et al., 2001).

  • Pharmacological Applications : The development of excitatory amino acid receptor antagonists using isoxazole amino acid derivatives has been explored for neuroprotection applications (Krogsgaard‐Larsen et al., 1991).

Safety And Hazards

“Methyl 3-methylisoxazole-5-carboxylate” may form combustible dust concentrations in air . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The development of new synthetic strategies for isoxazole derivatives, including “Methyl 3-methylisoxazole-5-carboxylate”, is a significant area of research . Given their importance in drug discovery, it is crucial to develop eco-friendly synthetic methods . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

properties

IUPAC Name

methyl 3-methyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-5(10-7-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRNUSBFRMCWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143250
Record name Methyl 3-methylisoxazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylisoxazole-5-carboxylate

CAS RN

1004-96-2
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester
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Record name Methyl 3-methylisoxazole-5-carboxylate
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Record name Methyl 3-methylisoxazole-5-carboxylate
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Record name Methyl 3-methylisoxazole-5-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of N-chlorosuccinimide (2.67 g, 20 mmol) and pyridine (0.1 mL) in chloroform (18 mL), was added, portionwise, acetaldehyde oxime (1.18 g, 20 mmol), at about 5° C. After complete addition the mixture was stirred at rt for about 10 min and then methyl propiolate (2.22 mL, 25 mmol) was added. Subsequently, a solution of triethylamine (2.92 mL, 21 mmol) in chloroform (3 mL) was added dropwise, at such a rate that the temperature was maintained between 15 and 18° C. After complete addition the mixture was stirred at about 18° C. for about 20 min, then water (15 mL) was added. The layers were separated and the organic layer was washed with water (15 mL), dried (MgSO4), filtered, and concentrated in vacuo. The residue was treated with diethyl ether (20 mL) and the formed precipitate was collected by filtration and dried to give methyl 3-methylisoxazole-5-carboxylate (1.75 g, 12.4 mmol, 62%) as a brown solid which was used as such: 1H-NMR (CDCl3, Bruker 400 MHz) 2.38 (3 H, s); 3.96 (3 H, s); 6.80 (1 H, s).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
2.22 mL
Type
reactant
Reaction Step Three
Quantity
2.92 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Nesi, S Chimichi, P Sarti-Fantoni… - Journal of the …, 1985 - pubs.rsc.org
The isoxazole-5-carboxylates (5) and (6) reacted with 1,3-diphenylguanidine and NaH to give, besides the corresponding amides (7) and (8), the 1 -oxa-2,6,8-triazaspiro[4.4] nonane …
Number of citations: 5 pubs.rsc.org
O Moriya, H Takenaka, M Iyoda, Y Urata… - Journal of the Chemical …, 1994 - pubs.rsc.org
Nitrite oxides were generated readily by the reaction of aldoximes 1, with tert-butyl hypochlorite and bis(tributyltin) oxide. The reaction proceeded efficiently under mild conditions, in …
Number of citations: 40 pubs.rsc.org
G Bianchi, P Grünanger - Tetrahedron, 1965 - Elsevier
… 31 In fact, the 2-isoxazoline derivative is easily converted to methyl 3-methylisoxazole-5-carboxylate (VI, R = CH,), identical with the product obtained by the procedure of ClaiseG” from …
Number of citations: 67 www.sciencedirect.com

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